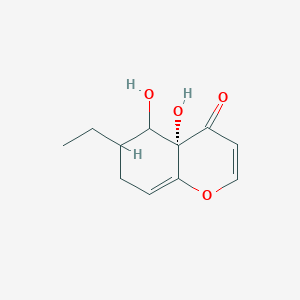
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one is a complex organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.
科学研究应用
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:
Antioxidant Pathways: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Pathways: The compound can inhibit the production of pro-inflammatory cytokines.
Enzyme Inhibition: It can inhibit specific enzymes involved in disease progression.
相似化合物的比较
Similar Compounds
- (4aS)-6-methyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
- (4aS)-6-propyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
Uniqueness
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group may provide distinct steric and electronic effects, leading to different interaction profiles with molecular targets.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7?,10?,11-/m1/s1 |
InChI 键 |
JNJNTFPIOCKSTA-BTBRBFGLSA-N |
手性 SMILES |
CCC1CC=C2[C@@](C1O)(C(=O)C=CO2)O |
规范 SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
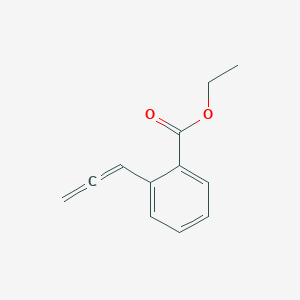
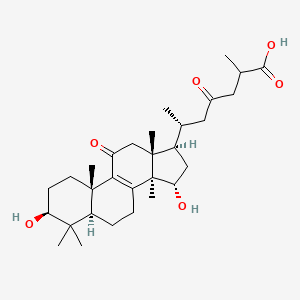
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)

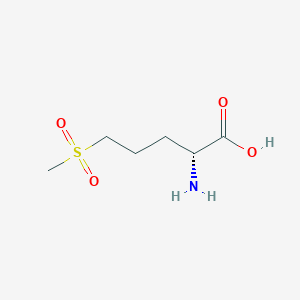
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)
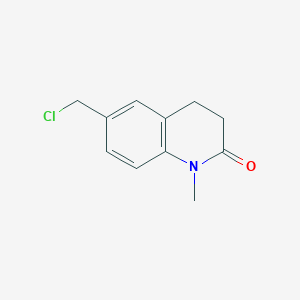
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)
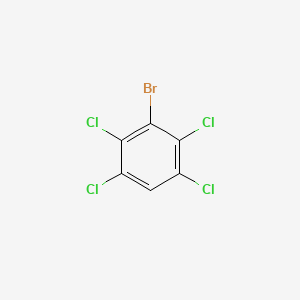
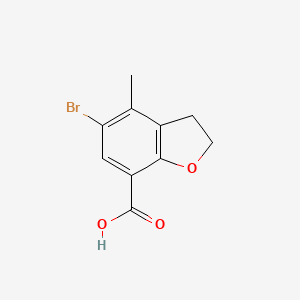

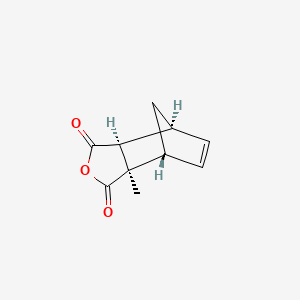
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
